molecular formula C23H25NO7 B4658609 5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide

5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide

Cat. No. B4658609
M. Wt: 427.4 g/mol
InChI Key: VFSWRSFWYFJRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide is a chemical compound that belongs to the furan group. It is commonly referred to as 'Furametpyr' and is used in scientific research for a variety of purposes.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by inhibiting the production of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been found to have antioxidant properties and to be able to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide in lab experiments is that it has been found to have a relatively low toxicity profile. This means that it can be used in higher concentrations without causing harm to cells or tissues. However, one limitation of using this compound in lab experiments is that it is relatively expensive to synthesize, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of future directions for research on 5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide. One direction is to study its potential use in cancer treatment in more detail, including its efficacy against different types of cancer and its potential use in combination with other drugs. Another direction is to study its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicities. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing this compound, which could make it more accessible for use in scientific research.

Scientific Research Applications

5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide is used in scientific research for a variety of purposes. It has been found to have anticancer properties and is being studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and is being studied for its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, it has been found to have antiviral properties and is being studied for its potential use in the treatment of viral infections.

properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-5-29-16-6-8-17(9-7-16)30-14-18-10-11-19(31-18)23(25)24-15-12-20(26-2)22(28-4)21(13-15)27-3/h6-13H,5,14H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSWRSFWYFJRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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